molecular formula C24H21ClN2O4 B3545721 N-(4-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}-2,5-DIMETHOXYPHENYL)BENZAMIDE

N-(4-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}-2,5-DIMETHOXYPHENYL)BENZAMIDE

Cat. No.: B3545721
M. Wt: 436.9 g/mol
InChI Key: IHEQXFPYJVBKJI-OUKQBFOZSA-N
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Description

N-(4-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}-2,5-DIMETHOXYPHENYL)BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a propenoyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}-2,5-DIMETHOXYPHENYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chlorophenylacetic acid with thionyl chloride to form 2-chlorophenylacetyl chloride. This intermediate is then reacted with 4-amino-2,5-dimethoxybenzoic acid to form the desired compound under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production of by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}-2,5-DIMETHOXYPHENYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}-2,5-DIMETHOXYPHENYL)BENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}-2,5-DIMETHOXYPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives with varying substituents on the phenyl rings. Examples include:

Uniqueness

N-(4-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}-2,5-DIMETHOXYPHENYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]-2,5-dimethoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O4/c1-30-21-15-20(27-24(29)17-9-4-3-5-10-17)22(31-2)14-19(21)26-23(28)13-12-16-8-6-7-11-18(16)25/h3-15H,1-2H3,(H,26,28)(H,27,29)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEQXFPYJVBKJI-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C=CC2=CC=CC=C2Cl)OC)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1NC(=O)/C=C/C2=CC=CC=C2Cl)OC)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}-2,5-DIMETHOXYPHENYL)BENZAMIDE
Reactant of Route 2
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N-(4-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}-2,5-DIMETHOXYPHENYL)BENZAMIDE
Reactant of Route 3
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N-(4-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}-2,5-DIMETHOXYPHENYL)BENZAMIDE
Reactant of Route 4
Reactant of Route 4
N-(4-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}-2,5-DIMETHOXYPHENYL)BENZAMIDE
Reactant of Route 5
Reactant of Route 5
N-(4-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}-2,5-DIMETHOXYPHENYL)BENZAMIDE
Reactant of Route 6
Reactant of Route 6
N-(4-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}-2,5-DIMETHOXYPHENYL)BENZAMIDE

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